molecular formula C21H21N3O5S2 B2600922 ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 312605-12-2

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2600922
CAS No.: 312605-12-2
M. Wt: 459.54
InChI Key: MPXOXLSEUKARNF-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a benzamido group, and a dimethylsulfamoyl group

Scientific Research Applications

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamido and dimethylsulfamoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the thiazole ring.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamido compounds, such as:

  • ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE
  • ETHYL (S)-2-BENZAMIDO-5-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]PENTANOATE

Uniqueness

What sets ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired, such as in the development of new drugs or advanced materials.

Properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-4-29-20(26)18-17(14-8-6-5-7-9-14)22-21(30-18)23-19(25)15-10-12-16(13-11-15)31(27,28)24(2)3/h5-13H,4H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOXLSEUKARNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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